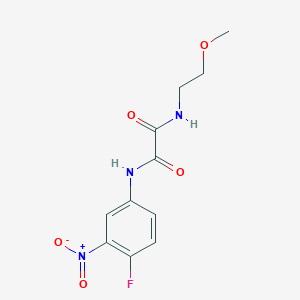

N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(4-Fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluoro-3-nitrophenyl group at the N1 position and a 2-methoxyethyl group at the N2 position. The 4-fluoro-3-nitrophenyl moiety introduces strong electron-withdrawing effects (nitro and fluoro groups), which may enhance binding to biological targets or influence metabolic stability.

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O5/c1-20-5-4-13-10(16)11(17)14-7-2-3-8(12)9(6-7)15(18)19/h2-3,6H,4-5H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUAGUSSMCWETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:

Nitration of 4-fluoroaniline: The starting material, 4-fluoroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.

Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride under anhydrous conditions.

Amidation reaction: The 4-fluoro-3-nitroaniline is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the intermediate oxalamide.

Alkylation: The intermediate oxalamide is further reacted with 2-methoxyethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 4-fluoro-3-aminophenyl-N2-(2-methoxyethyl)oxalamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-fluoro-3-nitrobenzoic acid and 2-methoxyethylamine.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used as a probe to study biological processes involving nitro and fluorine-containing compounds.

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it can be used to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substituent Analysis and Structural Analogues

The following oxalamides from the evidence share partial structural homology with the target compound (Table 1):

Table 1 : Structural analogs of N1-(4-fluoro-3-nitrophenyl)-N2-(2-methoxyethyl)oxalamide.

Key Observations:

- Electron-Withdrawing Groups: The 4-fluoro-3-nitrophenyl group in the target compound combines nitro (-NO₂) and fluoro (-F) substituents, which are stronger electron-withdrawing groups than the chloro-fluoro pairs in Compound 28 or mono-fluoro in Compound 18 . This may enhance binding affinity in enzyme inhibition or antiviral contexts by polarizing the aromatic ring .

- N2 Substituent Flexibility : The 2-methoxyethyl group is simpler and more flexible than the rigid 4-methoxyphenethyl chain in Compounds 28 and 16. This could reduce steric hindrance but may decrease metabolic stability compared to bulkier substituents .

- Functional Applications : Analogs like S336 and BNM-III-170 demonstrate the versatility of oxalamides in flavor chemistry and antiviral therapy, respectively. The nitro group in the target compound may expand its utility in redox-sensitive applications or as a synthetic intermediate.

Physicochemical and Pharmacological Data

Available data for analogs highlight trends in molecular weight, solubility, and bioactivity (Table 2):

Table 2 : Comparative physicochemical and functional data.

Key Trends:

- Yield and Purity : The target compound’s synthesis would likely require optimization similar to Compound 28 (64% yield via General Procedure 1 ). Stereoisomerism, as seen in Compound 15 , may complicate synthesis if chiral centers are present.

- Bioactivity : The nitro group in the target compound could mimic the antiviral activity of halogenated analogs like BNM-III-170 or enhance enzyme inhibition via electrophilic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.